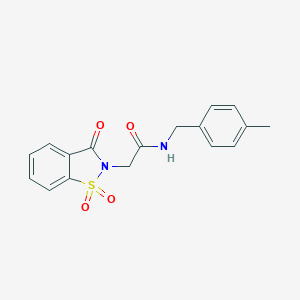
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
Vue d'ensemble
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound known for its role in enhancing monoclonal antibody production in cell cultures.
Méthodes De Préparation
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves several steps. One common method includes the reaction of 2,5-dimethylpyrrole with benzoyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the pyrrole ring or the benzamide group is modified using different reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.
Applications De Recherche Scientifique
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mécanisme D'action
The mechanism by which N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide exerts its effects involves several molecular targets and pathways:
Cell Growth Suppression: The compound suppresses cell growth, which can lead to increased cell-specific productivity.
Glucose Uptake: It enhances cell-specific glucose uptake rates, providing more energy for antibody production.
Adenosine Triphosphate (ATP) Levels: The compound increases intracellular ATP levels, which is essential for various cellular processes.
Glycosylation Control: It suppresses galactosylation on monoclonal antibodies, a critical quality attribute for therapeutic antibodies.
Comparaison Avec Des Composés Similaires
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide can be compared with other similar compounds, such as:
N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound also enhances monoclonal antibody production but may have different efficacy and side effects.
2,5-dimethylpyrrole derivatives: These derivatives share structural similarities and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific ability to control glycosylation levels and enhance antibody production, making it a valuable tool in biotechnology and pharmaceutical industries .
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-8-9-11(2)15(10)14-13(16)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCKUPTAVGZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B426622.png)
![2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B426623.png)
![2,3-dichloro-N-{2-[(2-furylmethyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B426625.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B426629.png)

![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B426631.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B426632.png)
![N-(1,3-benzodioxol-5-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426635.png)
![N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426636.png)
![5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-ethyl-2,4-imidazolidinedione](/img/structure/B426637.png)
![N-(2,5-dichlorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B426639.png)
![N-allyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B426640.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-methoxybenzyl)acetamide](/img/structure/B426642.png)
![N-(3-chloro-4-methylphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426644.png)
